4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide
Description
4-Chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at the 4-position and an N-[(4-chlorobenzyl)oxy] group. This compound belongs to a class of molecules frequently explored for their biological and pharmacological activities, including antimicrobial, antiviral, and enzyme inhibitory properties.
Properties
IUPAC Name |
4-chloro-N-[(4-chlorophenyl)methoxy]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3S/c14-11-3-1-10(2-4-11)9-19-16-20(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJWXUBNPODHPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONS(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666090 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chlorobenzyl alcohol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Major Products Formed
Substitution: Formation of various substituted sulfonamides.
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide derivatives with amine groups.
Scientific Research Applications
4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting the enzyme’s activity. Additionally, the benzyl group can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
Antimicrobial and Antiviral Derivatives
- Methylbenzenesulfonamide CCR5 Antagonists : Derivatives like 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide exhibit antiviral activity against HIV-1 by targeting the CCR5 receptor. The addition of bromine and piperidinyl groups enhances binding affinity compared to the target compound’s simpler structure .
- MMV665914: A sulfonamide with a pyridinyl-piperazinyl motif, this compound lacks prior literature (as of the evidence), suggesting its novelty. Its cytotoxicity in mammalian cells contrasts with the target compound’s unexplored bioactivity .
Neuroactive and Analgesic Derivatives
- W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide): A psychoactive analog with a piperidinylidene group, W-15’s structural divergence from the target compound underscores how minor modifications (e.g., piperidinylidene vs.
Amyloid Aggregation Inhibitors
Physicochemical and Structural Properties
Melting Points and Solubility
- 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate: Crystallographic studies reveal antiparallel alignment of N–H and C=O bonds, with dihedral angles of 78.4° between aromatic rings. Such conformational rigidity may influence bioavailability compared to more flexible analogs .
Biological Activity
4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is being investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide features a sulfonamide group attached to a chlorinated benzene ring. The presence of chlorine atoms enhances its lipophilicity and potentially its biological activity. The compound can be represented as follows:
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 305.2 g/mol |
| Melting Point | 150-155 °C |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that 4-chloro-N-[(4-chlorobenzyl)oxy]benzenesulfonamide exhibits significant antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MIC) that suggest potent antibacterial activity.
Table 2: Antimicrobial Activity Data
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.0 |
| Escherichia coli | 20.0 |
| Bacillus subtilis | 12.5 |
| Pseudomonas aeruginosa | 30.0 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of several cancer cell lines, with IC50 values indicating effective cytotoxicity.
Table 3: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25.0 |
| MCF-7 | 30.0 |
| A549 | 20.0 |
The proposed mechanism of action involves the inhibition of specific enzymes crucial for bacterial growth and cancer cell proliferation. The sulfonamide group is known to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby hindering bacterial growth.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy highlighted the compound's effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
- Cytotoxic Studies : Research conducted at a prominent cancer research institute demonstrated that the compound significantly reduced cell viability in various cancer cell lines through apoptosis induction mechanisms .
- Enzyme Inhibition : Investigations into the enzymatic pathways revealed that this sulfonamide derivative acts as an inhibitor of carbonic anhydrase, which is vital for tumor growth and survival .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
